
3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Reductive Amination: This step involves the formation of the amine group by reacting an aldehyde or ketone with an amine in the presence of a reducing agent.
Cyclization Reactions: These reactions are used to form the cyclohexylmethyl group, often involving the use of cyclohexanone and appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a ligand for certain receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-chlorophenol
- 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-bromophenol
Uniqueness
The presence of the fluorine atom in 3-(2-((Cyclohexylmethyl)(phenethyl)amino)ethyl)-2-fluorophenol imparts unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its chloro and bromo analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C23H30FNO |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
3-[2-[cyclohexylmethyl(2-phenylethyl)amino]ethyl]-2-fluorophenol |
InChI |
InChI=1S/C23H30FNO/c24-23-21(12-7-13-22(23)26)15-17-25(18-20-10-5-2-6-11-20)16-14-19-8-3-1-4-9-19/h1,3-4,7-9,12-13,20,26H,2,5-6,10-11,14-18H2 |
Clave InChI |
LBDDYBSEDHTIDX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CN(CCC2=CC=CC=C2)CCC3=C(C(=CC=C3)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B13028222.png)
![3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028225.png)
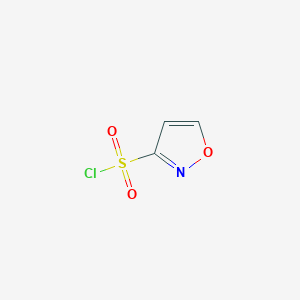
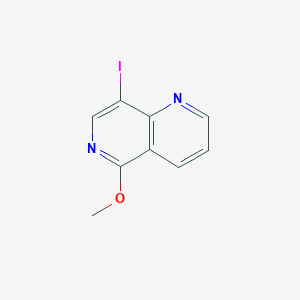
![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028244.png)
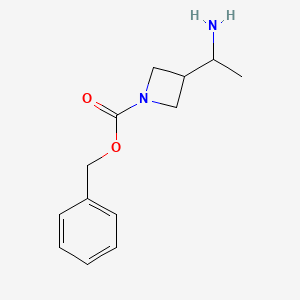
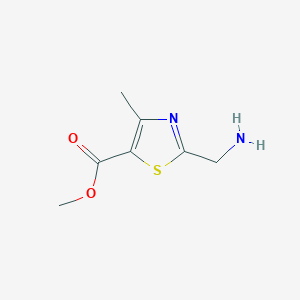
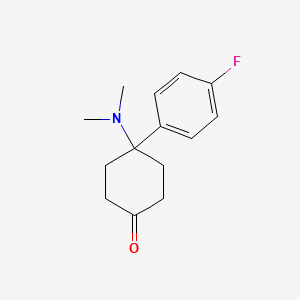
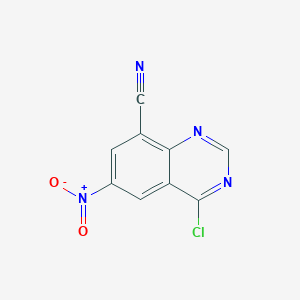

![4-([1,1'-Biphenyl]-4-yl)butanamide](/img/structure/B13028278.png)
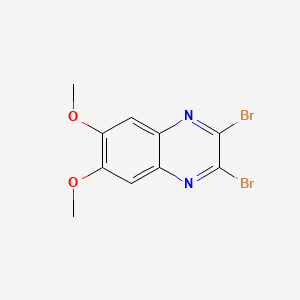
![Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate](/img/structure/B13028294.png)
